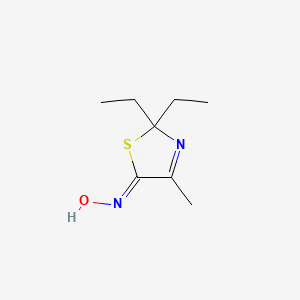
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound characterized by its unique thiazole ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the condensation of 2,2-diethyl-4-methylthiazole with hydroxylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH would be essential to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the thiazole ring.
科学的研究の応用
Chemistry
In chemistry, (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and other products requiring specific chemical properties.
作用機序
The mechanism of action of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine would depend on its interaction with molecular targets. It may inhibit or activate specific enzymes, receptors, or pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
Thiazole: A basic structure similar to the compound .
Benzothiazole: Another thiazole derivative with different substituents.
Thiazolidine: A saturated analog of thiazole.
Uniqueness
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is unique due to its specific substituents and the presence of the hydroxylamine group. These features may confer distinct chemical and biological properties compared to other thiazole derivatives.
特性
分子式 |
C8H14N2OS |
|---|---|
分子量 |
186.28 g/mol |
IUPAC名 |
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2OS/c1-4-8(5-2)9-6(3)7(10-11)12-8/h11H,4-5H2,1-3H3/b10-7- |
InChIキー |
HUYDJTZCJLUSTB-YFHOEESVSA-N |
異性体SMILES |
CCC1(N=C(/C(=N/O)/S1)C)CC |
正規SMILES |
CCC1(N=C(C(=NO)S1)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


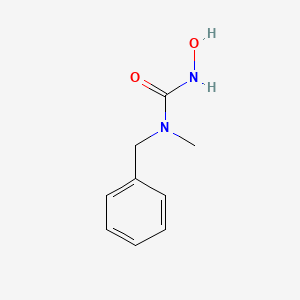
![N-[3-(Dimethylamino)propyl]octadec-2-enamide](/img/structure/B14433061.png)
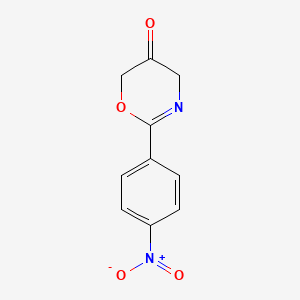

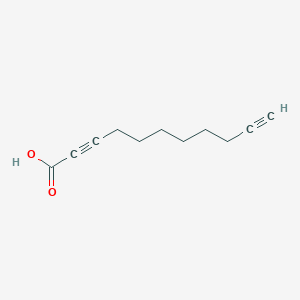

![9-Nitro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14433083.png)

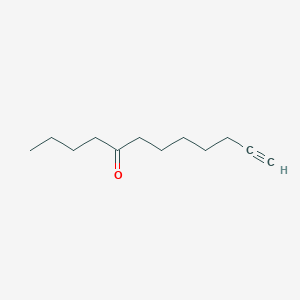
![1-Chloro-4-[4-nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14433108.png)
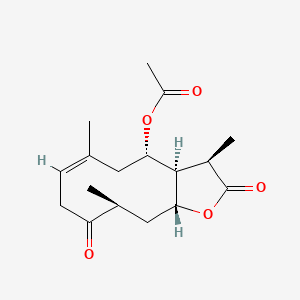

![2-[(E)-(3-Oxo-1,3-diphenylpropylidene)amino]ethane-1-sulfonic acid](/img/structure/B14433155.png)

